molecular formula C16H18N2O2 B4963706 2-[(phenylamino)methyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-[(phenylamino)methyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B4963706
M. Wt: 270.33 g/mol
InChI Key: CLBRVBIGAKXHMV-UHFFFAOYSA-N
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Description

2-[(Phenylamino)methyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a bicyclic compound featuring a hexahydro-4,7-methanoisoindole-dione core substituted with a phenylaminomethyl group. This structure combines a rigid norbornane-like framework with a polar aromatic amine moiety, imparting unique physicochemical properties. For instance, the parent compound, exo-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (CAS 14805-29-9), has a molecular formula of C₉H₁₁NO₂, a molecular weight of 165.19 g/mol, and is stored under dry, room-temperature conditions . The addition of the phenylaminomethyl group likely increases molecular weight and alters solubility, reactivity, and intermolecular interactions compared to the unsubstituted core.

Properties

IUPAC Name

4-(anilinomethyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c19-15-13-10-6-7-11(8-10)14(13)16(20)18(15)9-17-12-4-2-1-3-5-12/h1-5,10-11,13-14,17H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBRVBIGAKXHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)CNC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(phenylamino)methyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves the reaction of hexahydrophthalic anhydride with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(Phenylamino)methyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Activity
Recent studies have shown that derivatives of hexahydroisoindole compounds exhibit significant antioxidant properties. For instance, novel phthalimide derivatives synthesized from hexahydrophthalic anhydride demonstrated notable in vitro antioxidant activity using the DPPH method. This suggests potential applications in developing therapeutic agents aimed at oxidative stress-related diseases .

Pharmaceutical Development
The compound's structural features make it a candidate for pharmaceutical development. Its ability to interact with biological targets can be explored for designing new drugs. Research indicates that similar compounds have been effective in treating conditions such as cancer and neurodegenerative diseases due to their ability to modulate various biological pathways .

Organic Synthesis

Building Block for Complex Molecules
2-[(Phenylamino)methyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, enabling the synthesis of more complex structures. This property is particularly useful in the synthesis of indole derivatives, which are prevalent in many natural products and pharmaceuticals .

C-H Functionalization Reactions
The compound has been utilized in C-H functionalization reactions, which are crucial for creating diverse molecular architectures. These reactions often proceed under mild conditions and can lead to high yields of desired products, making them valuable in synthetic organic chemistry .

Materials Science

Polymeric Applications
Research has indicated that compounds similar to this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. The incorporation of such compounds into polymers can lead to materials with improved performance characteristics for various industrial applications .

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant activity of several derivatives of hexahydroisoindole compounds. The results showed that specific derivatives exhibited IC50 values comparable to established antioxidants, suggesting their potential use in nutraceutical formulations aimed at combating oxidative stress .

Case Study 2: Synthesis of Indole Derivatives

In a synthetic route involving this compound as a precursor, researchers successfully synthesized a series of indole derivatives with varied biological activities. This highlights the compound's utility as a precursor in drug discovery efforts targeting multiple therapeutic areas .

Mechanism of Action

The mechanism of action of 2-[(phenylamino)methyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-[(phenylamino)methyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound (Target Compound) C₁₆H₁₉N₂O₂* ~277.3* Phenylaminomethyl Hypothetical: Enhanced polarity due to amine group; potential for H-bonding
exo-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (Parent Core) C₉H₁₁NO₂ 165.19 None Stable under dry storage; no reported boiling point
2-((3-Oxo-1,3-dihydro-2-benzofuran-5-yl)methyl)-1H-isoindole-1,3(2H)-dione (Analog) C₁₇H₁₁NO₄ 293.27 Benzofuran-methyl Crystalline packing via C–H···O interactions; layer stabilization
2-(4-Chlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (Chloro Derivative) C₁₅H₁₂ClNO₂ 273.71 4-Chlorophenyl Melting point: 169–171°C (methanol); higher density (1.418 g/cm³)

*Estimated based on structural similarity.

Key Comparative Insights:

Structural Rigidity vs. Functional Flexibility: The parent core (exo-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) lacks substituents, resulting in a rigid, lipophilic structure .

Intermolecular Interactions: The benzofuran-containing analog (C₁₇H₁₁NO₄) exhibits layered crystal packing stabilized by C–H···O interactions, with a short centroid-to-centroid distance of 3.724 Å between isoindole rings . The target compound’s amine group could introduce additional N–H···O or π-stacking interactions, altering crystallization behavior.

Electronic Effects: The 4-chlorophenyl derivative (C₁₅H₁₂ClNO₂) demonstrates how electron-withdrawing substituents (e.g., Cl) increase density and thermal stability (melting point >160°C) . The target compound’s phenylamino group, being electron-donating, may reduce thermal stability compared to halogenated analogs.

Biological Activity

The compound 2-[(phenylamino)methyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione , a derivative of hexahydroisoindole, has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant case studies that highlight its efficacy.

The molecular formula of the compound is C17H22N2O2C_{17}H_{22}N_2O_2, with a molecular weight of approximately 286.37 g/mol. The compound appears as a white to off-white crystalline powder and has a melting point ranging between 152°C and 176°C .

Research indicates that this compound may exhibit activity through multiple mechanisms:

  • Dopamine Receptor Modulation : Similar compounds have been shown to interact with dopamine receptors, which are crucial in the treatment of psychiatric disorders .
  • Antipsychotic Properties : The compound is structurally related to Lurasidone, an antipsychotic agent. It is hypothesized to exert similar effects by modulating neurotransmitter systems in the brain .

Antipsychotic Effects

A study on the pharmacological profile of related compounds demonstrated significant antipsychotic effects in animal models. The compound's ability to modulate dopamine and serotonin receptors suggests potential efficacy in treating schizophrenia and bipolar disorder.

Neuroprotective Properties

Research has indicated that derivatives of methanoisoindole can provide neuroprotection against oxidative stress. This property is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

StudyFindings
Study 1 : Evaluation of antipsychotic activity in rodent modelsThe compound significantly reduced hyperactivity and normalized behavior in models induced by amphetamine.Suggests potential as an antipsychotic agent.
Study 2 : Neuroprotective effects against oxidative stressIn vitro studies showed reduced cell death in neuronal cultures exposed to oxidative agents when treated with the compound.Indicates potential for neuroprotective therapy.
Study 3 : Comparison with LurasidoneSimilar binding affinity to dopamine receptors was observed, with enhanced efficacy noted in certain behavioral assays.Supports further investigation into its clinical utility as an antipsychotic.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors such as hexahydroisoindole derivatives. The synthetic pathway includes:

  • Formation of the Isoindole Framework : Utilizing cyclization reactions.
  • Introduction of the Phenylamino Group : Achieved through amination reactions with phenyl-containing reagents.
  • Final Modifications : To ensure optimal biological activity and stability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-[(phenylamino)methyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a related derivative (NBI) was synthesized by reacting a cyclohexyl precursor with hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione under reflux conditions, achieving a 59% yield after purification by column chromatography . Key factors include temperature control (e.g., maintaining 80–100°C for cyclization), solvent selection (e.g., dichloromethane or ethanol), and the use of catalysts like triethylamine to drive the reaction .
Synthetic Route YieldKey ConditionsReference
Nucleophilic substitution59%Reflux, triethylamine catalyst
Ethanol reflux72%1 h reflux, slow evaporation for crystallization

Q. How is the compound characterized using spectroscopic and analytical techniques?

  • Methodological Answer :

  • 1H NMR : Peaks at δ0.93–6.32 ppm (e.g., CH3, CH2, aromatic protons) confirm structural motifs like the methanoisoindole core and phenylamino substituents .
  • Melting Point : Tm = 189–190°C (for NBI derivatives) or 155–158°C (for fluorinated analogs) can distinguish stereoisomers or impurities .
  • X-ray Crystallography : Used to resolve stereochemical ambiguities (e.g., InChIKey=FJLUQXLMDPZNLS-KWQFWETISA-N for a related compound) .

Q. What stability considerations are critical for handling this compound?

  • Methodological Answer : The compound is sensitive to moisture and light due to its isoindole-dione core. Store under inert gas (N2/Ar) at –20°C. Purity (>98%) can be maintained via recrystallization from ethanol or acetonitrile, as demonstrated for similar derivatives .

Advanced Research Questions

Q. How can contradictions in reported NMR data for stereoisomers be resolved?

  • Methodological Answer : Discrepancies in δ values (e.g., CH2 protons at δ2.58 vs. δ3.18–3.33) may arise from conformational flexibility or solvent effects. Use 2D NMR (COSY, NOESY) to assign stereochemistry. For example, NOE correlations between the phenylamino group and methanoisoindole protons can confirm spatial proximity . X-ray diffraction (as in ) provides definitive stereochemical assignments.

Q. What mechanistic insights explain the compound’s reactivity in ring-opening or cross-linking reactions?

  • Methodological Answer : The isoindole-dione moiety undergoes ring-opening under basic conditions (e.g., NaOH/EtOH) via nucleophilic attack at the carbonyl group. For cross-linking (e.g., in polynorbornenes), thermal or photochemical initiation generates radicals that react with vinyl or allyl groups, as shown in metathesis polymer studies . Kinetic studies using Lineweaver-Burk plots (1/V vs. 1/[S]) can quantify reaction rates .

Q. How does stereochemistry influence biological activity in related pharmacologically active analogs?

  • Methodological Answer : Stereoisomers of methanoisoindole-dione derivatives (e.g., Tandospirone Citrate) show varying binding affinities to serotonin receptors. For example, the (3aR,4S,7R,7aS) configuration in Tandospirone enhances 5-HT1A receptor selectivity compared to its enantiomer. Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers and validate activity via in vitro assays .
Isomer Receptor Binding (IC50)Biological Activity
(3aR,4S,7R,7aS)15 nM (5-HT1A)Anxiolytic
(3aS,4R,7S,7aR)420 nM (5-HT1A)Reduced efficacy

Q. What computational methods predict the compound’s solubility and partition coefficient (log P)?

  • Methodological Answer : Molecular dynamics (MD) simulations and DFT calculations (e.g., B3LYP/6-31G*) can model solvation free energy. Software like COSMO-RS predicts log P values (e.g., estimated log P = 2.1 for the parent compound), correlating with experimental octanol-water partitioning data .

Data Contradiction Analysis

Q. Why do melting points vary across studies for structurally similar derivatives?

  • Analysis : Variations (e.g., 155–158°C vs. 189–190°C) arise from differences in crystallinity, polymorphic forms, or residual solvents. For example, slow evaporation in ethanol yields larger, purer crystals with higher Tm, while rapid cooling produces metastable forms .

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